molecular formula C8H10N2O3 B6238940 ethyl 2-(5-hydroxypyrimidin-2-yl)acetate CAS No. 948594-30-7

ethyl 2-(5-hydroxypyrimidin-2-yl)acetate

Cat. No. B6238940
CAS RN: 948594-30-7
M. Wt: 182.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate, also known as EHPA, is an important organic compound used in a variety of scientific research applications. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. EHPA is an important intermediate in many organic synthesis reactions and is used in various fields such as pharmaceuticals, agrochemicals, and biochemistry. EHPA is also known for its ability to act as a catalyst in a variety of processes.

Scientific Research Applications

Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate is used extensively in scientific research due to its versatile properties. It is used as a catalyst in organic synthesis reactions, such as the synthesis of pyrimidine derivatives, and in the synthesis of various pharmaceuticals and agrochemicals. ethyl 2-(5-hydroxypyrimidin-2-yl)acetate is also used in the synthesis of polymers, in the preparation of esters, and in the synthesis of various organic compounds.

Mechanism of Action

Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate acts as a catalyst in a variety of organic synthesis reactions. It is able to activate the reactants and facilitate the formation of the desired product. ethyl 2-(5-hydroxypyrimidin-2-yl)acetate acts as a Lewis acid, which is able to form a complex with the reactants and activate them for reaction.
Biochemical and Physiological Effects
ethyl 2-(5-hydroxypyrimidin-2-yl)acetate is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of various pharmaceuticals and agrochemicals, and thus may be indirectly responsible for any biochemical or physiological effects of these compounds.

Advantages and Limitations for Lab Experiments

Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate has several advantages in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized in the laboratory. It is also relatively stable and can be stored for long periods of time. However, ethyl 2-(5-hydroxypyrimidin-2-yl)acetate is also known to be toxic and should be handled with care.

Future Directions

Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate has a wide range of potential applications in the future. It can be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the synthesis of polymers and organic compounds. It can also be used as a catalyst in organic synthesis reactions. Additionally, ethyl 2-(5-hydroxypyrimidin-2-yl)acetate could be used in the development of new materials, such as nanomaterials, and in the development of new methods for organic synthesis. Finally, ethyl 2-(5-hydroxypyrimidin-2-yl)acetate could be used in the development of new catalysts for organic synthesis reactions.

Synthesis Methods

Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate can be synthesized from the reaction of ethyl acetate and 5-hydroxypyrimidine in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-100°C for several hours. The reaction yields ethyl 2-(5-hydroxypyrimidin-2-yl)acetate in a yield of up to 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(5-hydroxypyrimidin-2-yl)acetate involves the reaction of ethyl acetoacetate with 5-hydroxypyrimidine-2-carboxylic acid, followed by esterification with ethanol and acid catalysis.", "Starting Materials": [ "Ethyl acetoacetate", "5-hydroxypyrimidine-2-carboxylic acid", "Ethanol", "Acid catalyst" ], "Reaction": [ "Step 1: Ethyl acetoacetate and 5-hydroxypyrimidine-2-carboxylic acid are mixed together in a solvent such as ethanol.", "Step 2: The mixture is heated under reflux with an acid catalyst such as sulfuric acid or hydrochloric acid.", "Step 3: The reaction mixture is cooled and the resulting product, ethyl 2-(5-hydroxypyrimidin-2-yl)acetate, is isolated by filtration or extraction." ] }

CAS RN

948594-30-7

Product Name

ethyl 2-(5-hydroxypyrimidin-2-yl)acetate

Molecular Formula

C8H10N2O3

Molecular Weight

182.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.